![molecular formula C24H35N5O3S B11252242 1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11252242.png)
1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C22H30N4O4S, and it features a piperazine ring, a pyridazinone ring, and a butoxybenzenesulfonyl group.
- This compound has drawn attention due to its potential pharmacological properties.
1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane: , belongs to the class of pyridazinone derivatives.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a pyridazinone precursor with a substituted piperazine or homopiperazine.
Reaction Conditions: The reaction typically occurs in anhydrous ethanol under reflux conditions.
Industrial Production:
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired modification. For example
Major Products: These reactions yield derivatives with altered functional groups, affecting solubility, bioavailability, and other properties.
Scientific Research Applications
Mechanism of Action
Targets: Compound X likely interacts with cellular components related to its anti-tubercular activity.
Pathways: Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Compound X’s structure sets it apart from other pyridazinones.
Similar Compounds: While Compound X is unique, related compounds include pyridazinones and piperazine-based derivatives.
Properties
Molecular Formula |
C24H35N5O3S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C24H35N5O3S/c1-2-3-20-32-21-8-10-22(11-9-21)33(30,31)29-18-16-28(17-19-29)24-13-12-23(25-26-24)27-14-6-4-5-7-15-27/h8-13H,2-7,14-20H2,1H3 |
InChI Key |
LQEVKRNRVQNOGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


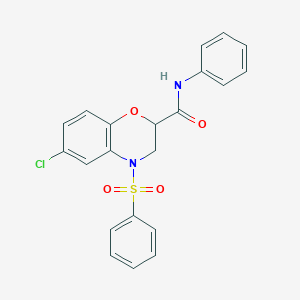
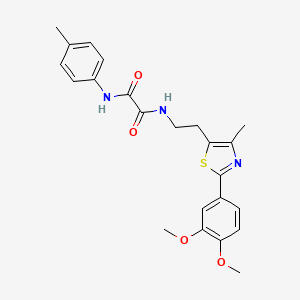
![3,4-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11252189.png)
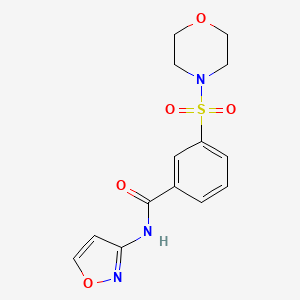
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B11252193.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11252197.png)
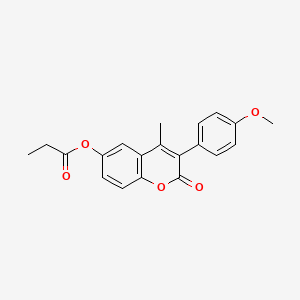
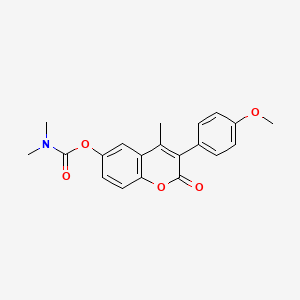
![7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11252219.png)
![2-(4-chlorophenyl)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B11252222.png)
![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252232.png)
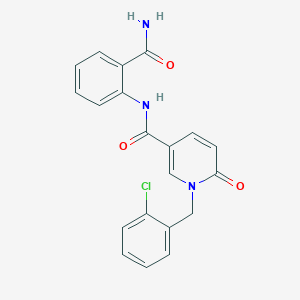
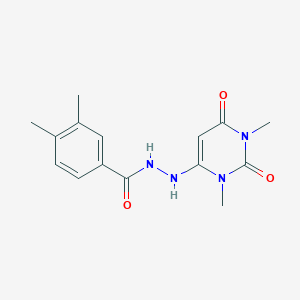
![2-(3,4-dimethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11252245.png)
